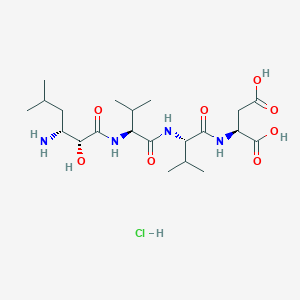

Epiamastatin hydrochloride

Übersicht

Beschreibung

Epiamastatin hydrochloride is a synthetic compound with a molecular weight of 474.55 . It is an epimer of amastatin at the 2-position . There are no reports of aminopeptidase inhibition by this epimer; on the contrary, there are suggestions that a 2S-hydroxyl group is important for the stability of an initial collision complex with the enzyme .

Molecular Structure Analysis

The molecular formula of Epiamastatin hydrochloride is C21H38N4O8 . The SMILES string representation of its structure isCl [H].CC (C)C [C@@H] (N) [C@@H] (O)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (C (C)C)C (=O)N [C@@H] (CC (O)=O)C (O)=O . Physical And Chemical Properties Analysis

Epiamastatin hydrochloride is a powder form substance . It has a molecular weight of 474.55 g/mol . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

- Epiamastatin hydrochloride acts as an inhibitor of metalloproteases. These enzymes play crucial roles in various biological processes, including tissue remodeling, cell signaling, and immune responses. By inhibiting metalloproteases, Epiamastatin may be valuable in studying their functions and potential therapeutic targets .

- Metalloproteases are often dysregulated in cancer, contributing to tumor invasion, angiogenesis, and metastasis. Epiamastatin’s inhibition of these enzymes could aid in understanding cancer progression and developing targeted therapies .

- Angiogenesis, the formation of new blood vessels, is essential for tissue growth and repair. Dysregulation of angiogenesis is implicated in diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis. Epiamastatin’s metalloprotease inhibition may impact angiogenesis-related pathways .

- Metalloproteases are involved in neuroinflammation, synaptic plasticity, and neuronal survival. Epiamastatin’s effects on these enzymes could be relevant in neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease .

- Metalloproteases play a role in tissue repair and fibrosis. Epiamastatin’s inhibition might influence wound healing processes and fibrotic tissue remodeling .

- Epiamastatin hydrochloride can serve as a tool compound for drug discovery. Researchers can use it to validate metalloprotease targets and screen potential inhibitors .

Metalloprotease Inhibition

Cancer Research

Angiogenesis Studies

Neurodegenerative Disorders

Wound Healing and Fibrosis

Drug Development

Wirkmechanismus

Target of Action

Epiamastatin hydrochloride primarily targets the H1 receptor, a histamine receptor . The H1 receptor plays a crucial role in mediating allergic responses in the body .

Mode of Action

Epiamastatin hydrochloride interacts with its targets in a multi-action manner that inhibits the allergic response in three ways :

- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .

Biochemical Pathways

The biochemical pathways affected by Epiamastatin hydrochloride are primarily related to allergic responses. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, Epiamastatin hydrochloride disrupts the biochemical pathways that would normally lead to an allergic response .

Result of Action

The molecular and cellular effects of Epiamastatin hydrochloride’s action primarily involve the prevention of allergic responses. By interacting with its targets and affecting related biochemical pathways, Epiamastatin hydrochloride can prevent itching associated with allergic conjunctivitis .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-TXUMRZAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epiamastatin hydrochloride | |

CAS RN |

100992-59-4 | |

| Record name | Epiamastatin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

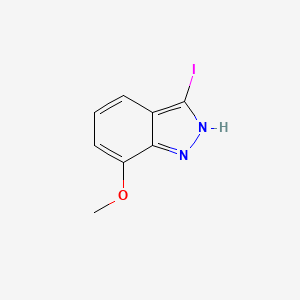

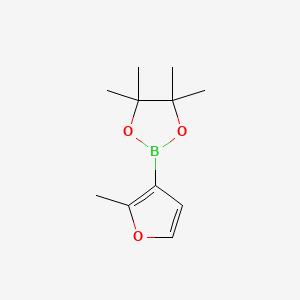

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)